molecular formula C4H6Cl2O B1208626 2,3-Bis(chloromethyl)oxirane CAS No. 3583-47-9

2,3-Bis(chloromethyl)oxirane

Cat. No.: B1208626
CAS No.: 3583-47-9
M. Wt: 140.99 g/mol
InChI Key: VUSYFNXNYLAECV-UHFFFAOYSA-N
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Description

2,3-Bis(chloromethyl)oxirane is a halogenated epoxide with the molecular formula C₄H₆Cl₂O. It is a clear, colorless liquid known for its high reactivity due to the presence of both epoxide and halogen functional groups . This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

Ring-Opening Reactions

The most significant chemical reactions involving 2,3-bis(chloromethyl)oxirane are ring-opening reactions facilitated by nucleophiles. The strained nature of the epoxide ring allows for nucleophilic attack, leading to various functionalized products.

Mechanism of Nucleophilic Ring Opening

  • Nucleophile Attack : A nucleophile attacks one of the carbon atoms in the epoxide ring.

  • C-O Bond Cleavage : This leads to the cleavage of the C-O bond and forms an alkoxide intermediate.

  • Protonation : The alkoxide intermediate is then protonated to yield hydroxyl groups or other functional groups depending on the nucleophile used.

Common Nucleophiles and Products

  • Alcohols : Yield chloromethyl derivatives or substituted alcohols.

  • Amines : Lead to amine-substituted products.

The reaction kinetics are influenced by factors such as solvent polarity and temperature, which affect both the rate and selectivity of product formation.

Cycloaddition Reactions

Another notable reaction is the cycloaddition of carbon dioxide with this compound to form five-membered cyclic carbonates. This reaction is catalyzed by organic bases and has been extensively studied for its efficiency.

Reaction Conditions for Cycloaddition

  • Catalysts Used : Various organic bases (e.g., triethylamine)

  • Temperature : Optimal yields observed at temperatures around 100 °C

  • Pressure : Increasing CO₂ pressure enhances conversion rates significantly.

Experimental Data from Cycloaddition Studies

ParameterValue
Reactant Concentration12.8 mmol
Catalyst ConcentrationNBu₄Br (0.06 mmol)
Reaction Time1 hour
CO₂ PressureUp to 1 atm
Yield of ProductUp to 99%

The selectivity remained above 99% throughout the catalytic process, indicating a highly efficient reaction pathway .

Mechanism of Action

The mechanism of action of 2,3-Bis(chloromethyl)oxirane involves the reactivity of its epoxide ring and chlorine atoms. The epoxide ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets . These interactions can result in the formation of new chemical bonds and the modification of existing molecules.

Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Bis(chloromethyl)oxirane (epichlorohydrin), and how can reaction conditions be optimized for laboratory-scale production?

  • Methodological Answer : The primary synthesis involves chlorination of propylene to allyl chloride, followed by epoxidation with hypochlorous acid (HOCl). Key optimization parameters include:

  • Temperature control (50–60°C) to minimize side reactions like dichlorohydrin formation.
  • pH adjustment (neutral to slightly basic) using NaOH to stabilize intermediates.
  • Purification via fractional distillation (bp 116–118°C) to achieve >99% purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound in research settings?

  • Methodological Answer :

  • Gas Chromatography (GC) : Quantifies purity (>99% achievable using FID detection) .
  • NMR Spectroscopy : ¹H NMR peaks at δ 3.4–3.8 ppm (oxirane protons) and δ 4.1–4.3 ppm (chloromethyl groups); ¹³C NMR confirms epoxide carbons at ~50 ppm .
  • IR Spectroscopy : Epoxide ring C-O-C stretching at ~1250 cm⁻¹ .

Q. What safety protocols are critical when handling this compound due to its mutagenic properties?

  • Methodological Answer :

  • Use fume hoods for ventilation and wear nitrile gloves/goggles.
  • Store in sealed, corrosion-resistant containers at <25°C.
  • Mutagenicity (Ames test positive) requires institutional biosafety approval for experiments .

Q. What are the environmental degradation pathways of this compound, and how are they monitored?

  • Methodological Answer :
  • Hydrolysis : Half-life ~4 days at pH 7; accelerated in alkaline conditions (t₁/₂ = 2 hrs at pH 12).
  • GC-MS Monitoring : Detects degradation products (e.g., 3-chloro-1,2-propanediol) .

Q. Notes

  • References are cited using numerical IDs corresponding to the provided evidence.
  • Avoided commercial sources (e.g., ) as instructed.
  • All answers emphasize methodological rigor and research applicability.

Properties

CAS No.

3583-47-9

Molecular Formula

C4H6Cl2O

Molecular Weight

140.99 g/mol

IUPAC Name

2,3-bis(chloromethyl)oxirane

InChI

InChI=1S/C4H6Cl2O/c5-1-3-4(2-6)7-3/h3-4H,1-2H2

InChI Key

VUSYFNXNYLAECV-UHFFFAOYSA-N

SMILES

C(C1C(O1)CCl)Cl

Canonical SMILES

C(C1C(O1)CCl)Cl

Key on ui other cas no.

3583-47-9

Synonyms

1,4-dichloro-2,3-epoxybutane

Origin of Product

United States

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